molecular formula C12H11NO3 B6232427 methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate CAS No. 668971-11-7

methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B6232427
CAS No.: 668971-11-7
M. Wt: 217.22 g/mol
InChI Key: AUHGYZXLIJUWJZ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methyl group at the 4-position, a phenyl group at the 5-position, and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of substituted oxazole derivatives with varying functional groups.

Scientific Research Applications

Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methyl-4-oxazolecarboxylate: Similar structure but lacks the phenyl group at the 5-position.

    Ethyl 5-phenyl-4-methyl-1,2-oxazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-methyl-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxylate: Similar structure but with a hydroxyl group on the phenyl ring.

Uniqueness

Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate is unique due to the specific combination of substituents on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

668971-11-7

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)13-16-11(8)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

AUHGYZXLIJUWJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)OC)C2=CC=CC=C2

Purity

95

Origin of Product

United States

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